molecular formula C7H9ClO B13275130 1-(3-Chloroprop-2-en-1-yl)cyclopropane-1-carbaldehyde

1-(3-Chloroprop-2-en-1-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13275130
M. Wt: 144.60 g/mol
InChI Key: WNSKYSXIYUNKHK-ORCRQEGFSA-N
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Description

1-(3-Chloroprop-2-en-1-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C7H9ClO It features a cyclopropane ring substituted with a chloropropenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloroprop-2-en-1-yl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclopropane derivatives with chloropropenyl reagents under controlled conditions. For example, the reaction of cyclopropane-1-carbaldehyde with 3-chloroprop-2-en-1-yl chloride in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloroprop-2-en-1-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the chloropropenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: 1-(3-Chloroprop-2-en-1-yl)cyclopropane-1-carboxylic acid

    Reduction: 1-(3-Chloroprop-2-en-1-yl)cyclopropane-1-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(3-Chloroprop-2-en-1-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloropropenyl group may also participate in electrophilic reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloroprop-2-en-1-yl)cyclopropane-1-carbaldehyde is unique due to its combination of a cyclopropane ring, a chloropropenyl group, and an aldehyde functional group

Properties

Molecular Formula

C7H9ClO

Molecular Weight

144.60 g/mol

IUPAC Name

1-[(E)-3-chloroprop-2-enyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C7H9ClO/c8-5-1-2-7(6-9)3-4-7/h1,5-6H,2-4H2/b5-1+

InChI Key

WNSKYSXIYUNKHK-ORCRQEGFSA-N

Isomeric SMILES

C1CC1(C/C=C/Cl)C=O

Canonical SMILES

C1CC1(CC=CCl)C=O

Origin of Product

United States

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